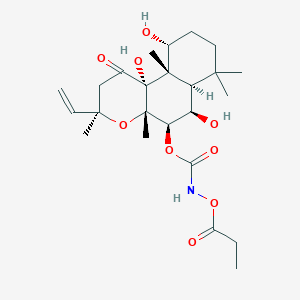
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, also known as PPAF, is a derivative of forskolin, a natural compound found in the roots of the Indian coleus plant. PPAF has gained attention in the scientific community for its potential applications in various research fields, including cancer, cardiovascular disease, and neuroscience.
Mechanism Of Action
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin exerts its effects through the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which regulates various cellular processes, including gene expression, metabolism, and ion channel activity. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also activates the exchange protein directly activated by cAMP (EPAC), which regulates cellular signaling pathways involved in cell growth and differentiation.
Biochemical And Physiological Effects
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cardiac function, and the enhancement of memory and learning. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also regulates the expression of various genes involved in cellular processes, such as metabolism and ion channel activity.
Advantages And Limitations For Lab Experiments
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has several advantages for lab experiments, including its high purity and stability. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can also be easily synthesized in large quantities, making it ideal for in vitro and in vivo studies. However, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
For 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin research include the development of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin analogs and the study of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin in various research fields.
Synthesis Methods
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can be synthesized through a multi-step process, starting with forskolin. The first step involves the removal of the acetyl group from forskolin, followed by the addition of a propionyl group and a hydroxylamine group. The final product is 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, which can be purified through column chromatography.
Scientific Research Applications
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been studied for its potential applications in various research fields. In cancer research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular disease research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to improve cardiac function and reduce inflammation. In neuroscience research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to enhance memory and learning.
properties
CAS RN |
133632-84-5 |
|---|---|
Product Name |
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin |
Molecular Formula |
C24H37NO9 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxycarbonylamino] propanoate |
InChI |
InChI=1S/C24H37NO9/c1-8-15(28)33-25-19(30)32-18-16(29)17-20(3,4)11-10-13(26)22(17,6)24(31)14(27)12-21(5,9-2)34-23(18,24)7/h9,13,16-18,26,29,31H,2,8,10-12H2,1,3-7H3,(H,25,30)/t13-,16-,17-,18-,21+,22-,23+,24-/m1/s1 |
InChI Key |
ZLVWTKXBTHHSEM-ZPBIRCJDSA-N |
Isomeric SMILES |
CCC(=O)ONC(=O)O[C@@H]1[C@@H]([C@H]2[C@@]([C@@H](CCC2(C)C)O)([C@]3([C@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O |
SMILES |
CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
Canonical SMILES |
CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
synonyms |
7-desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin P87 7692 P87-7692 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







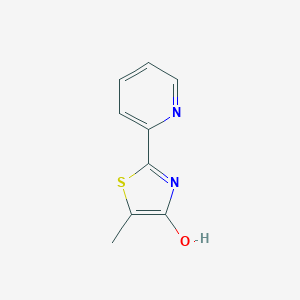
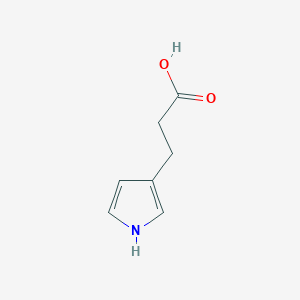
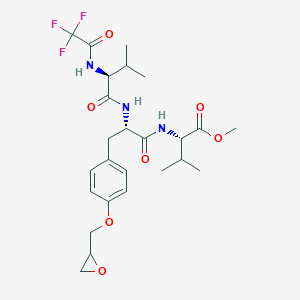
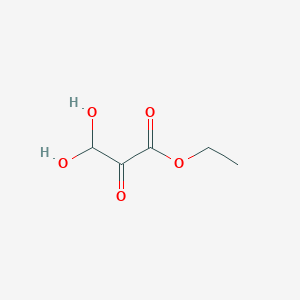
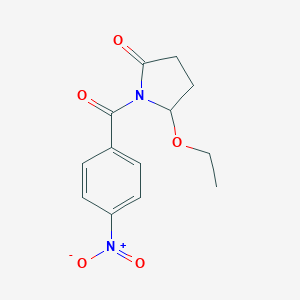
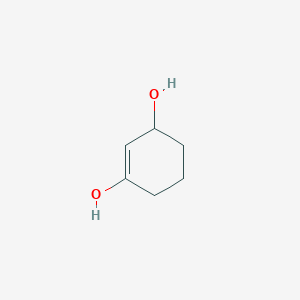

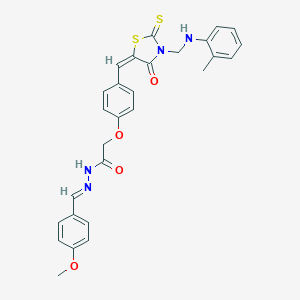
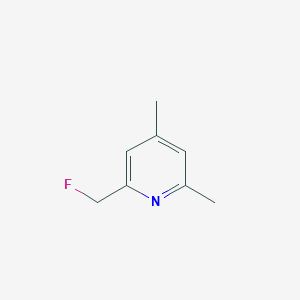
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)